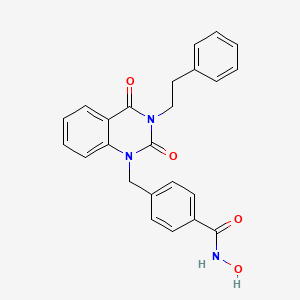
J22352
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
J22352は、プロテオリシス標的キメラ(PROTAC)様特性を持つ、ヒストン脱アセチル化酵素6(HDAC6)の高選択的阻害剤です。IC50値は4.7 nMであり、HDAC6を標的とする強力な化合物となっています。This compoundは、特にグリオブラストーマにおいて、HDAC6の分解を促進しオートファジーを誘導することで、顕著な抗癌効果を示しています .
準備方法
J22352の合成経路および反応条件は、入手可能な文献には明示的に記載されていません。 this compoundは、高純度(98.72%)で合成され、研究目的のために様々な量で入手可能であることが知られています 。this compoundの工業生産方法は、主に科学研究に使用されているため、公表されていません。
化学反応の分析
J22352は、次のようないくつかのタイプの化学反応を起こします。
HDAC6の阻害: this compoundはHDAC6に結合し、その分解を引き起こします。
オートファジー誘導: HDAC6を阻害することで、this compoundはグリオブラストーマ細胞でオートファジーを誘導します
これらの反応で使用される一般的な試薬と条件には、次のようなものがあります。
濃度: This compoundは、in vitro研究では0.1μMから20μMの範囲の濃度で使用されます
インキュベーション時間: この化合物は、通常、その効果を観察するために24〜72時間インキュベートされます
これらの反応から生成される主要な生成物には、HDAC6の分解産物と、癌細胞におけるオートファジーによる細胞死の誘導が含まれます .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
癌研究: this compoundは、主に癌研究、特にグリオブラストーマの研究に使用されます。 .
エピジェネティクス: HDAC6阻害剤として、this compoundは、ヒストン脱アセチル化が遺伝子発現と転写において果たす役割を研究するために使用されます
免疫療法: This compoundは、プログラム細胞死リガンド1(PD-L1)の免疫抑制活性を低下させ、宿主の抗腫瘍活性を回復させることが示されています
科学的研究の応用
J22352 has a wide range of scientific research applications, including:
Cancer Research: this compound is primarily used in cancer research, particularly in studying glioblastoma. .
Epigenetics: As an HDAC6 inhibitor, this compound is used to study the role of histone deacetylation in gene expression and transcription
Immunotherapy: This compound has been shown to reduce the immunosuppressive activity of programmed death-ligand 1 (PD-L1), restoring host antitumor activity
作用機序
J22352は、以下のメカニズムを通じてその効果を発揮します。
HDAC6阻害: this compoundはHDAC6に結合し、その分解を引き起こします。 .
オートファジー誘導: HDAC6を阻害することで、this compoundはグリオブラストーマ細胞でオートファジーを誘導し、癌細胞の死をもたらします
類似化合物との比較
J22352は、HDAC6に対する高い選択性とPROTAC様特性を持つため、独自性があります。類似の化合物には、次のようなものがあります。
ツバスタチンA: 別の選択的HDAC6阻害剤ですが、構造的特性と効力が異なります。
ACY-1215(リコリノスタット): 多発性骨髄腫研究で使用されている選択的HDAC6阻害剤。
CAY10603: 癌研究に用途のある強力なHDAC6阻害剤。
This compoundは、HDAC6阻害とオートファジー誘導という二重の作用を持つため、癌治療の有望な候補となっています .
特性
IUPAC Name |
4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c28-22(25-31)19-12-10-18(11-13-19)16-27-21-9-5-4-8-20(21)23(29)26(24(27)30)15-14-17-6-2-1-3-7-17/h1-13,31H,14-16H2,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJIKUXUKSADFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)C(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

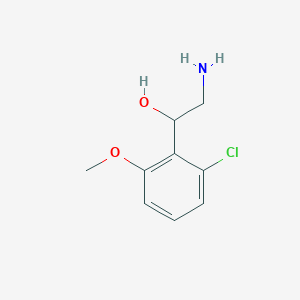
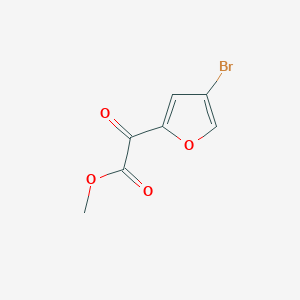
![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)

![N-(2,4-difluorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide](/img/structure/B2407452.png)
![N-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2407453.png)
![4-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2407454.png)

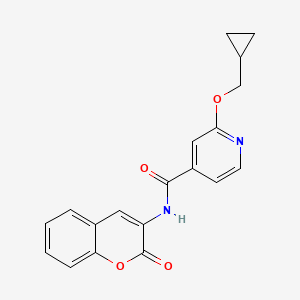
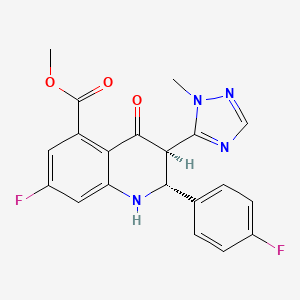
![N1-(4-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2407461.png)
